molecular formula C10H13B B1503071 2-(Bromomethyl)-1-ethyl-3-methylbenzene CAS No. 910777-34-3

2-(Bromomethyl)-1-ethyl-3-methylbenzene

Cat. No. B1503071
CAS RN: 910777-34-3
M. Wt: 213.11 g/mol
InChI Key: LTFPXLGBKHDMEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromomethylated compounds often involves the use of brominating agents such as N-bromosuccinimide (NBS) or bromine (Br2) in the presence of a catalyst . The exact synthesis process for “2-(Bromomethyl)-1-ethyl-3-methylbenzene” could not be found in the available resources.


Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)-1-ethyl-3-methylbenzene” would consist of a benzene ring with a bromomethyl (-CH2Br), an ethyl (-C2H5), and a methyl (-CH3) group attached to it. The exact positions of these groups on the benzene ring would depend on the numbering of the carbon atoms in the ring .


Chemical Reactions Analysis

Bromomethylated compounds can undergo various chemical reactions, including nucleophilic substitution reactions with a wide range of nucleophiles, including alkynes, amines, and thiols. They can also participate in elimination reactions .

Scientific Research Applications

Polymer Synthesis and Modification

Hyperbranched Polymers : One notable application involves the synthesis of hyperbranched polyethers, where related bromomethylated compounds undergo self-condensation in the presence of specific catalysts and conditions. This process results in polymers with high molecular weights and a large number of functional groups that can be easily modified through acylation, benzylation, or silylation, highlighting their potential in creating versatile polymeric materials (Uhrich, Hawker, Fréchet, & Turner, 1992).

Catalysis and Organic Transformations

Solvent-Free Synthesis : Compounds similar to 2-(Bromomethyl)-1-ethyl-3-methylbenzene have been used as efficient catalysts for the solvent-free synthesis of complex organic molecules, such as aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones. These reactions proceed at elevated temperatures and offer excellent yields, demonstrating the compound's utility in facilitating environmentally friendly chemical syntheses (Ghorbani‐Vaghei et al., 2011).

Organic Synthesis : Another application is in the efficient synthesis of di- and tri-ethynylbenzenes, starting from bromobenzenes. These transformations involve cleavage with water-miscible reagents, showcasing the compound's role in facilitating the preparation of ethynylbenzenes, which are valuable intermediates for further chemical reactions (Macbride & Wade, 1996).

Crosslinking in Membrane Technology

High-Temperature Proton Exchange Membrane Fuel Cells : The use of bromomethyl-containing crosslinkers for covalently crosslinking polybenzimidazole membranes represents a significant application in the development of high-temperature proton exchange membrane fuel cells. These crosslinked membranes show improved mechanical strength, acid doping levels, and conductivity, demonstrating the potential of these compounds in enhancing the performance and durability of fuel cell membranes (Yang et al., 2018).

Safety and Hazards

Bromomethylated compounds can be hazardous. They are often classified as flammable liquids and can cause skin and eye irritation. They may also cause respiratory irritation .

properties

IUPAC Name

2-(bromomethyl)-1-ethyl-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-3-9-6-4-5-8(2)10(9)7-11/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFPXLGBKHDMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681008
Record name 2-(Bromomethyl)-1-ethyl-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1-ethyl-3-methylbenzene

CAS RN

910777-34-3
Record name 2-(Bromomethyl)-1-ethyl-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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